molecular formula C27H23N3O4S B2808902 3-(3,5-dimethoxyphenyl)-2-(((5-methyl-2-phenyloxazol-4-yl)methyl)thio)quinazolin-4(3H)-one CAS No. 1114649-26-1

3-(3,5-dimethoxyphenyl)-2-(((5-methyl-2-phenyloxazol-4-yl)methyl)thio)quinazolin-4(3H)-one

Cat. No.: B2808902
CAS No.: 1114649-26-1
M. Wt: 485.56
InChI Key: KRIINGXLUZHFTE-UHFFFAOYSA-N
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Description

“3-(3,5-dimethoxyphenyl)-2-(((5-methyl-2-phenyloxazol-4-yl)methyl)thio)quinazolin-4(3H)-one” is a synthetic organic compound that belongs to the quinazolinone class. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of multiple functional groups, including methoxy, phenyl, oxazolyl, and thioether, suggests that this compound may exhibit unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “3-(3,5-dimethoxyphenyl)-2-(((5-methyl-2-phenyloxazol-4-yl)methyl)thio)quinazolin-4(3H)-one” typically involves multi-step organic reactions. A possible synthetic route could include:

    Formation of the quinazolinone core: This can be achieved by cyclization of an appropriate anthranilic acid derivative with a suitable reagent.

    Introduction of the 3,5-dimethoxyphenyl group: This step may involve a Friedel-Crafts acylation or alkylation reaction.

    Attachment of the oxazolylmethylthio group: This can be done through nucleophilic substitution reactions, where the oxazolylmethylthio moiety is introduced using a thiol and an appropriate oxazole derivative.

Industrial Production Methods

Industrial production of such complex molecules often involves optimization of reaction conditions to maximize yield and purity. This may include:

    Use of catalysts: To enhance reaction rates and selectivity.

    Control of temperature and pressure: To ensure optimal reaction conditions.

    Purification techniques: Such as recrystallization, chromatography, and distillation to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy or thioether groups.

    Reduction: Reduction reactions could target the quinazolinone core or the oxazole ring.

    Substitution: Electrophilic or nucleophilic substitution reactions may occur at various positions on the molecule.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Like sodium borohydride or lithium aluminum hydride.

    Substitution reagents: Including halogens, alkylating agents, or nucleophiles.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinazolinone derivatives with altered functional groups, while substitution reactions could introduce new substituents at various positions on the molecule.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: For studying interactions with biological macromolecules.

    Medicine: Potential therapeutic applications due to its structural similarity to known bioactive compounds.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of this compound would depend on its specific interactions with molecular targets. Potential mechanisms could include:

    Binding to enzymes or receptors: Modulating their activity.

    Interference with cellular pathways: Affecting processes such as signal transduction or gene expression.

    Induction of oxidative stress: Through the generation of reactive oxygen species.

Comparison with Similar Compounds

Similar compounds to “3-(3,5-dimethoxyphenyl)-2-(((5-methyl-2-phenyloxazol-4-yl)methyl)thio)quinazolin-4(3H)-one” may include other quinazolinone derivatives with different substituents. These compounds can be compared based on:

    Biological activity: Differences in therapeutic potential or toxicity.

    Chemical reactivity: Variations in reaction conditions and products.

    Physical properties: Such as solubility, melting point, and stability.

List of Similar Compounds

    4(3H)-quinazolinone derivatives: With various substituents on the quinazolinone core.

    Oxazole-containing compounds: With different functional groups attached to the oxazole ring.

    Thioether-linked molecules: Featuring diverse aromatic or heterocyclic groups.

Biological Activity

The compound 3-(3,5-dimethoxyphenyl)-2-(((5-methyl-2-phenyloxazol-4-yl)methyl)thio)quinazolin-4(3H)-one , identified by its CAS number 1114827-98-3 , is a quinazolinone derivative that has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and cytotoxic properties, supported by relevant research findings and case studies.

Chemical Structure and Properties

The molecular formula of the compound is C27H23N3O4SC_{27}H_{23}N_{3}O_{4}S, with a molecular weight of 485.6 g/mol . The structural complexity of this compound contributes to its potential pharmacological effects.

PropertyValue
Molecular FormulaC27H23N3O4S
Molecular Weight485.6 g/mol
CAS Number1114827-98-3

Antimicrobial Activity

Research indicates that quinazolinone derivatives exhibit significant antimicrobial properties. The compound has been evaluated against various bacterial strains, including Staphylococcus aureus , Escherichia coli , and Candida albicans .

  • Minimum Inhibitory Concentration (MIC) :
    • The compound demonstrated an MIC of 0.98 μg/mL against MRSA (Methicillin-resistant Staphylococcus aureus) .
    • It inhibited the growth of M. tuberculosis H37Rv at concentrations as low as 1 μg/mL , showing no growth for up to 5 days .
  • Mechanism of Action :
    • The antimicrobial activity is primarily attributed to the inhibition of DNA gyrase, which is crucial for bacterial DNA replication . This mechanism is consistent across various quinazolinone derivatives.

Anticancer Activity

The anticancer potential of this compound has also been explored through in vitro studies:

  • Cytotoxicity :
    • The compound exhibited significant cytotoxic effects against multiple cancer cell lines, with IC50 values reported in the micromolar range (less than 10 μM) .
    • Specific derivatives showed preferential suppression of rapidly dividing cancer cells compared to normal fibroblasts, indicating a selective toxicity towards cancerous cells.
  • Case Studies :
    • A study highlighted the antiproliferative effects on lung cancer cell lines (A549), where the compound significantly reduced cell viability in a dose-dependent manner .

Structure-Activity Relationship (SAR)

The biological activities of quinazolinone derivatives are closely linked to their structural features. Modifications in the phenyl and oxazole rings can enhance or diminish biological efficacy:

ModificationEffect on Activity
Methoxy groupsIncrease solubility and bioactivity
Substituted phenyl groupsEnhance binding affinity to target proteins

Properties

IUPAC Name

3-(3,5-dimethoxyphenyl)-2-[(5-methyl-2-phenyl-1,3-oxazol-4-yl)methylsulfanyl]quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H23N3O4S/c1-17-24(28-25(34-17)18-9-5-4-6-10-18)16-35-27-29-23-12-8-7-11-22(23)26(31)30(27)19-13-20(32-2)15-21(14-19)33-3/h4-15H,16H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRIINGXLUZHFTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(O1)C2=CC=CC=C2)CSC3=NC4=CC=CC=C4C(=O)N3C5=CC(=CC(=C5)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H23N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

485.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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